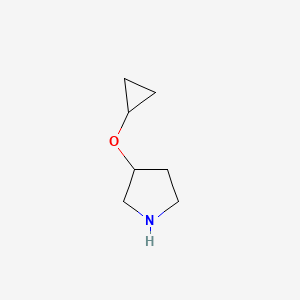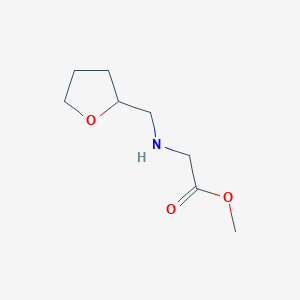
Methyl ((tetrahydrofuran-2-yl)methyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ((tetrahydrofuran-2-yl)methyl)glycinate, also known as Glycine, N-[(tetrahydro-2-furanyl)methyl]-, methyl ester, is an organic compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . This compound is characterized by the presence of a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom, attached to a glycine derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ((tetrahydrofuran-2-yl)methyl)glycinate typically involves the esterification of glycine with tetrahydrofuran-2-carboxylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions . The reaction mixture is then neutralized, and the product is extracted and purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of yield, purity, and scalability . These processes often involve the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl ((tetrahydrofuran-2-yl)methyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or amine.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl ((tetrahydrofuran-2-yl)methyl)glycinate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl ((tetrahydrofuran-2-yl)methyl)glycinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl tetrahydrofuran: A solvent with similar structural features but different chemical properties.
Tetrahydrofurfuryl methacrylate: Used in polymer synthesis and has a similar tetrahydrofuran ring.
2-Methyltetrahydrofuran: A solvent used in organic synthesis with a similar ring structure.
Uniqueness
Methyl ((tetrahydrofuran-2-yl)methyl)glycinate is unique due to its combination of a tetrahydrofuran ring and a glycine derivative, which imparts distinct chemical reactivity and biological activity . This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H15NO3 |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
methyl 2-(oxolan-2-ylmethylamino)acetate |
InChI |
InChI=1S/C8H15NO3/c1-11-8(10)6-9-5-7-3-2-4-12-7/h7,9H,2-6H2,1H3 |
InChI-Schlüssel |
WKBRUTKHRZTWIA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CNCC1CCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


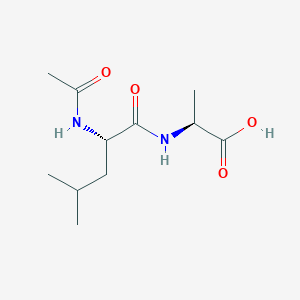
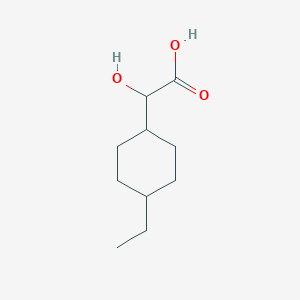
![5,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride](/img/structure/B13576321.png)
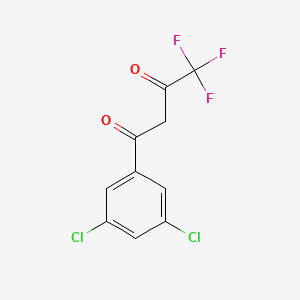
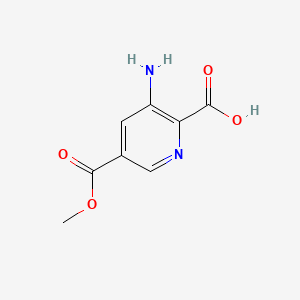
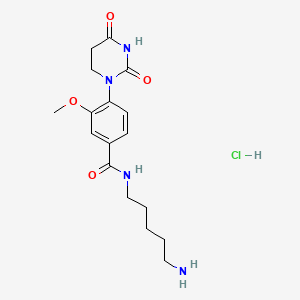
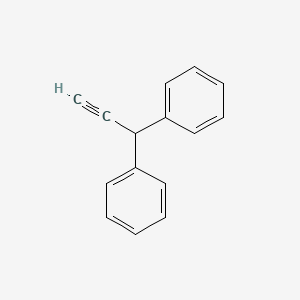
![(3-Fluorophenyl)methyl2-[(2-hydroxyethyl)amino]-5-nitrobenzoate](/img/structure/B13576339.png)
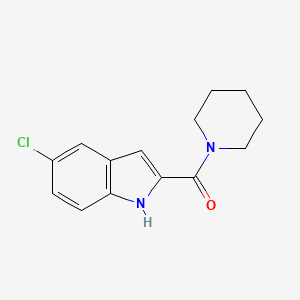


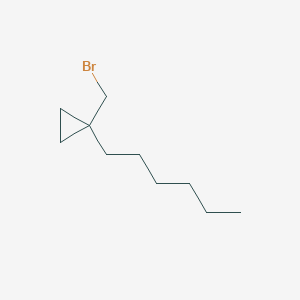
![1-(2,4-dimethylphenyl)-3-[(E)-[(2,4-dimethylphenyl)imino]methyl]-3-methylurea](/img/structure/B13576366.png)
